
4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a chloro-substituted phenyl ring, and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can yield tert-butyl alcohol, while nucleophilic substitution of the chloro group can produce various substituted derivatives.
Applications De Recherche Scientifique
4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro group and sulfonamide functionality may also contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)-N-(5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide: Similar structure with a bromo group instead of a chloro group.
4-(tert-Butyl)-N-(5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide: Similar structure with a fluoro group instead of a chloro group.
4-(tert-Butyl)-N-(5-methyl-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide: Similar structure with a methyl group instead of a chloro group.
Uniqueness
The uniqueness of 4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H19ClN4O2S |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
4-tert-butyl-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19ClN4O2S/c1-18(2,3)13-4-7-15(8-5-13)26(24,25)22-16-10-14(19)6-9-17(16)23-12-20-11-21-23/h4-12,22H,1-3H3 |
Clé InChI |
ZTCLUBYSLSEUJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


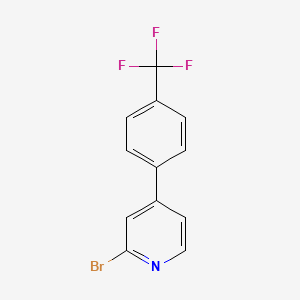
![Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)
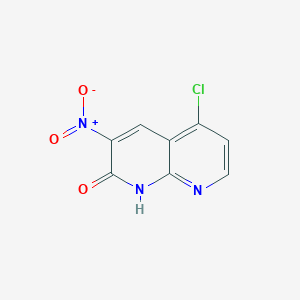
![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12967455.png)

![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)
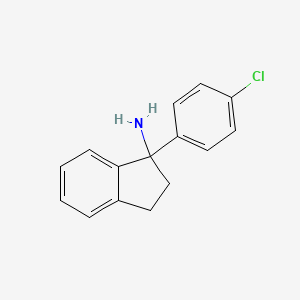
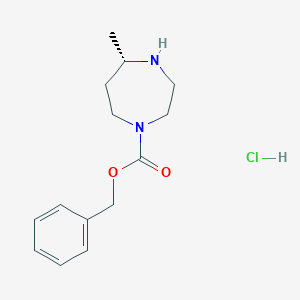
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
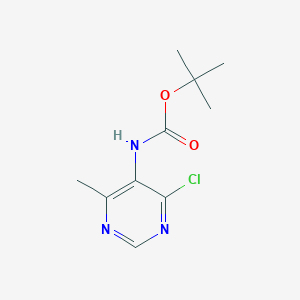
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
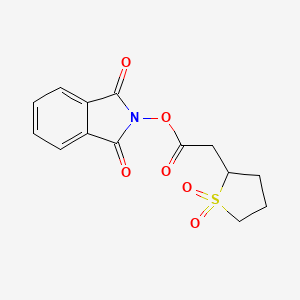
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
